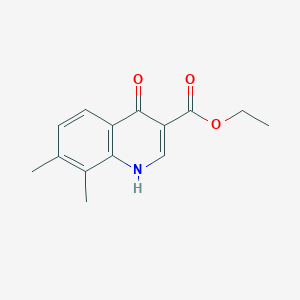

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUFVSIWKSCSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351571 | |

| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53164-33-3 | |

| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (CAS 53164-33-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established chemical principles and data from related compounds, this document outlines its physicochemical properties, a detailed synthetic protocol based on the Gould-Jacobs reaction, and a discussion of its potential biological activities.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a quinoline core functionalized with hydroxyl, dimethyl, and ethyl carboxylate groups. These functional groups are expected to influence its solubility, reactivity, and biological interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the scientific literature.

| Property | Value | Source |

| CAS Number | 53164-33-3 | --- |

| Molecular Formula | C₁₄H₁₅NO₃ | BLDpharm[1] |

| Molecular Weight | 245.27 g/mol | BLDpharm[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Not available | --- |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

Synthesis and Mechanism

The most established and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction [2][3]. This thermal cyclization process provides a direct route to the quinoline core. The proposed synthesis of this compound follows this pathway, starting from 2,3-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

Reaction Pathway

The synthesis proceeds in two key steps:

-

Condensation: Nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by 2,3-dimethylaniline to form the intermediate, ethyl 3-((2,3-dimethylphenyl)amino)acrylate-2-carboxylate.

-

Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature, followed by tautomerization to yield the stable 4-hydroxyquinoline product.

Figure 1: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound, adapted from general procedures for the Gould-Jacobs reaction and specific examples for related compounds.

Materials:

-

2,3-Dimethylaniline

-

Diethyl ethoxymethylenemalonate (DEEM)[4]

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Hexane

-

Ethanol

Step 1: Synthesis of Ethyl 3-((2,3-dimethylphenyl)amino)acrylate-2-carboxylate (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of 2,3-dimethylaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture to 120-130°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

(Optional) The resulting crude intermediate can be used directly in the next step or purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound (Final Product)

-

To the flask containing the intermediate, add a high-boiling point solvent such as Dowtherm A (approximately 5-10 mL per gram of intermediate).

-

Heat the mixture to a vigorous reflux (approximately 250-260°C) for 30-60 minutes. The cyclization reaction occurs at this high temperature.

-

Carefully monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

-

Add hexane to the cooled mixture to further promote precipitation.

-

Collect the solid product by vacuum filtration and wash with cold hexane to remove residual high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, and the ethyl ester group. The chemical shifts will be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals will include those for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, and the carbons of the methyl and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ for the hydroxyl group.

-

C=O stretch: A strong absorption around 1700-1650 cm⁻¹ for the ester carbonyl group.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region for the ester and hydroxyl C-O bonds.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.27 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the quinoline ring.

Potential Biological Activity and Applications

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[5]. The 4-hydroxyquinoline-3-carboxylate moiety, in particular, is a key structural feature of quinolone antibiotics.

While no specific biological studies on this compound have been found in the searched literature, its structural similarity to other biologically active quinolones suggests potential for further investigation. For instance, various substituted quinoline derivatives have demonstrated cytotoxic effects against cancer cell lines[6][7]. The presence of the dimethyl substitution pattern on the benzene ring could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological target interactions and metabolic stability.

The demonstrated antitumor effects of a hybrid molecule containing a coumarin and a quinolinone moiety against Ehrlich Ascites Carcinoma cells highlight the potential of quinoline-based structures in cancer research[8]. However, it is crucial to note that this is a more complex structure, and direct extrapolation of its activity is not possible.

Further research, including in vitro screening against various cell lines and microbial strains, is necessary to elucidate the specific biological profile of this compound.

Safety and Handling

Based on the GHS hazard statements provided by a commercial supplier, this compound should be handled with care[1].

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1].

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Adly, M. I., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169623.

- Kos, J., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4991.

-

PubMed. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Retrieved from [Link]

-

Taylor & Francis Online. (2024). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Retrieved from [Link]

-

ACS Publications. (2017). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

-

PubMed. (2011). Biological activities of quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2018). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Retrieved from [Link]

-

PubMed. (2011). Biological activities of quinoline derivatives. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile and detailed experimental guidance.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Derivatives of quinoline exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] The 4-hydroxyquinoline-3-carboxylate moiety, in particular, is a well-established pharmacophore. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline as a by-product in the synthesis of chloroquine ultimately led to the development of the vast class of fluoroquinolone antibiotics.[3]

This compound belongs to this important class of compounds. Its structural features, including the hydrogen bond donating and accepting capabilities of the 4-hydroxy group, the lipophilic nature of the dimethyl-substituted benzene ring, and the presence of an ester functional group, all contribute to its potential pharmacokinetic and pharmacodynamic profile. Understanding the fundamental physicochemical properties of this molecule is therefore a critical first step in elucidating its potential as a drug candidate or a lead compound for further optimization.

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and designing effective experimental protocols.

General Properties

Basic identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53164-33-3 | [4] |

| Molecular Formula | C₁₄H₁₅NO₃ | [4] |

| Molecular Weight | 245.27 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature. | General property of similar quinolone derivatives.[5] |

| Storage | Sealed in a dry environment at 2-8°C. | [4] |

Tautomerism

It is crucial to recognize that 4-hydroxyquinolines exist in a tautomeric equilibrium with their corresponding 4-quinolone form.[6] This equilibrium can be influenced by the solvent, pH, and substitution pattern. For this compound, the keto-enol tautomerism is a key feature influencing its chemical reactivity and biological interactions.

Caption: Tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.

Predicted Physicochemical Data

| Property | Predicted/Expected Value | Basis for Prediction and Experimental Considerations |

| Melting Point (°C) | Likely > 200 | 4-Hydroxyquinoline has a melting point of 200-202 °C.[7] Quinolone derivatives generally exhibit high melting points, often above 490 K (216.85 °C).[5] |

| Boiling Point (°C) | High, likely decomposes before boiling at atmospheric pressure. | High molecular weight and polar functional groups suggest a high boiling point. Thermal decomposition is common for such compounds. |

| pKa | Two pKa values are expected: one for the quinoline nitrogen (approx. 2-3) and one for the 4-hydroxy group (approx. 11-12). | 4-Hydroxyquinoline has pKa values of 2.23 and 11.28.[7] The exact values will be influenced by the electron-donating methyl groups and the electron-withdrawing carboxylate group. |

| logP | Estimated to be in the range of 2.0 - 3.0. | The logP of the parent 4-hydroxyquinoline is estimated to be 2.45.[7] The addition of two methyl groups and an ethyl ester will increase lipophilicity. |

Synthesis and Spectroscopic Characterization

Synthesis: The Gould-Jacobs Reaction

A probable and well-established synthetic route to this compound is the Gould-Jacobs reaction.[8] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[9]

Caption: Probable synthetic route via the Gould-Jacobs reaction.

Experimental Protocol: A Generalized Gould-Jacobs Synthesis

-

Step 1: Condensation. Equimolar amounts of 2,3-dimethylaniline and diethyl ethoxymethylenemalonate are mixed and heated, typically at 100-140°C, for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC). Ethanol is eliminated during this step.

-

Step 2: Thermal Cyclization. The resulting anilinomethylenemalonate intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250°C for 30 minutes to 1 hour.[10]

-

Step 3: Isolation and Purification. Upon cooling, the product typically precipitates from the high-boiling solvent. The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol or acetic acid to yield the purified product.[10]

Spectroscopic Characterization

While specific spectra for this compound are not published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[11][12]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, singlets for the two methyl groups, and a quartet and a triplet for the ethyl ester group. The chemical shifts of the aromatic protons will be influenced by the substitution pattern. The NH proton of the 4-quinolone tautomer will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the ester and the quinolone tautomer, as well as signals for the aromatic and aliphatic carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.[13]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (of the 4-hydroxy tautomer, and potentially intramolecular H-bonding) | 3400 - 3200 (broad) |

| N-H stretch (of the 4-quinolone tautomer) | 3300 - 3100 |

| C-H stretch (aromatic and aliphatic) | 3100 - 2850 |

| C=O stretch (ester) | ~1730 |

| C=O stretch (quinolone tautomer) | ~1650 |

| C=C and C=N stretches (aromatic rings) | 1600 - 1450 |

3.2.3. Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI) or electrospray ionization (ESI), should show a prominent molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 245.27 g/mol .[4] Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the quinoline ring.

Crystal Structure

A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database. However, X-ray diffraction studies on analogous quinoline derivatives reveal that the quinoline ring system is generally planar or near-planar.[4] The planarity of the molecule will be influenced by the packing forces in the crystal lattice and any intramolecular hydrogen bonding between the 4-hydroxy group and the 3-carboxylate.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or chloroform/hexane).

-

Data Collection: A selected single crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Potential Biological and Pharmacological Significance

The 4-hydroxyquinoline-3-carboxylate scaffold is a known pharmacophore with a history of antibacterial activity.[3] Furthermore, various quinoline derivatives have demonstrated a broad range of biological activities. Studies on 7,8-dimethylquinoline derivatives have indicated potential antimicrobial and antifungal activities.[7] The specific substitution pattern of this compound, with its lipophilic dimethyl groups, may influence its membrane permeability and interaction with biological targets.

The presence of the 4-hydroxy (or 4-oxo) and 3-carboxylate groups provides sites for coordination with metal ions, which can be a mechanism of action for some quinoline-based drugs. Further research is warranted to explore the specific biological targets and pharmacological profile of this compound.

Conclusion

This compound is a molecule of significant interest due to its placement within the pharmacologically important class of 4-hydroxyquinoline-3-carboxylates. This guide has provided a detailed, albeit predictive, overview of its physicochemical properties, likely synthetic route, and expected spectroscopic characteristics based on established chemical principles and data from analogous compounds. The experimental protocols outlined herein provide a roadmap for the empirical determination of these properties. Further investigation into the biological activity of this specific compound is encouraged to fully elucidate its therapeutic potential.

References

-

Henriques, M. S. C., Kuş, N., Horta, P. C., Cristiano, M. L. S., Paixão, J. A., & Fausto, R. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2014). Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties.

- El-Sayed, M. A., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)

- Mohammad, A.-T., et al. (2017). Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties.

-

PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]

-

Candeias, M. M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. [Link]

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.

- Musiol, R., et al. (2021).

- Domagała, J. M. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses.

- In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl)

-

Pharmaffiliates. 4-Hydroxyquinoline. [Link]

- ResearchGate.

- Severinsen, R. (2020). The synthesis and chemistry of Quinolino(7,8-h)

- The Royal Society of Chemistry.

-

PubChem. Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate. [Link]

- SciSpace.

- Candeias, M., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

- Biotage.

- Althuis, T. H., et al. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. PubMed.

- Chemistry LibreTexts. (2023). Properties of Esters.

- Kadela-Tomanek, M., et al. (2024). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.

- The Royal Society of Chemistry.

- Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

- ResearchGate. Ethyl 7-hydroxycoumarin-3-carboxylate derivatives: Synthesis, characterization and effect of liquid crystal properties.

- Hoye, T. R. (2022). Properties of Common Organic Solvents.

Sources

- 1. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 53164-33-3|this compound|BLD Pharm [bldpharm.com]

- 5. mzCloud – Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate [mzcloud.org]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, explore a robust synthetic pathway, and analyze its spectroscopic signature. Furthermore, we will discuss the established biological activities of closely related analogs, thereby illuminating the therapeutic promise of this quinoline derivative.

Unveiling the Molecular Architecture

This compound possesses a rigid, planar quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This fundamental scaffold is prevalent in a wide array of pharmacologically active agents.[1][2] The key structural features of the title compound are:

-

4-Hydroxy Group: This hydroxyl group is tautomeric and can exist in the keto form (4-quinolone). This keto-enol tautomerism is a critical determinant of the molecule's chemical reactivity and biological interactions.

-

Ethyl Carboxylate at Position 3: The presence of an ester group at the C3 position is a common feature in many bioactive quinolines, including the well-known quinolone antibiotics.[2] This group can participate in hydrogen bonding and may be susceptible to hydrolysis by esterases in a biological system.

-

Dimethyl Substitution at Positions 7 and 8: The two methyl groups on the benzenoid ring influence the molecule's lipophilicity and steric profile. These substitutions can significantly impact receptor binding and metabolic stability.

Below is a diagram illustrating the molecular structure and a table summarizing its key identifiers.

Figure 1: Molecular structure and key identifiers of this compound.

Strategic Synthesis: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylates is most effectively achieved through the Gould-Jacobs reaction.[3][4] This robust and versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.

The causality behind this synthetic choice lies in its reliability and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism, ensuring a high degree of predictability and control over the final product.

Proposed Synthetic Workflow

The synthesis of this compound would proceed via the following two-step sequence:

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonate

-

In a round-bottom flask equipped with a reflux condenser, combine 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the reaction mixture at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Upon completion, cool the reaction mixture to room temperature. The intermediate product often crystallizes upon cooling and can be purified by recrystallization from ethanol or other suitable solvents.

Step 2: Synthesis of this compound

-

Place the purified intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature, typically around 250 °C, for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product will precipitate out of the solvent.

-

Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization to yield the final, pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized molecule. Based on the known spectral data of analogous quinoline derivatives, the following characteristic signals are anticipated:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the quinoline core (chemical shifts in the range of 7-8 ppm).- Singlets for the two methyl groups on the benzene ring.- A quartet and a triplet for the ethyl ester group.- A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the aromatic carbons of the quinoline core.- Signals for the two methyl carbons.- Carbonyl carbon of the ester group (typically around 165-175 ppm).- Methylene and methyl carbons of the ethyl group. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band (around 3200-3400 cm⁻¹).- C=O stretching of the ester group (around 1700-1730 cm⁻¹).[5]- C=C and C=N stretching vibrations of the quinoline ring.[6]- C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.27).- Characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) and subsequent loss of carbon monoxide (-CO) from the ester.[7][8][9] |

Therapeutic Potential and Future Directions

The quinoline scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][10][11][12][13][14][15]

While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of structurally similar compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted quinoline-3-carboxylates against various cancer cell lines.[1][2][13][16] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival. The planar nature of the quinoline ring allows for intercalation into DNA, while various substituents can interact with specific binding pockets of target proteins.

Drug Development Workflow

The exploration of this compound as a potential drug candidate would follow a standard preclinical development pathway:

Figure 3: A generalized workflow for the preclinical development of a novel quinoline-based therapeutic agent.

Given the established pharmacological importance of the quinoline-3-carboxylate scaffold, this compound represents a promising candidate for further investigation in drug discovery programs. Its straightforward synthesis and the potential for diverse biological activities make it a valuable building block for the development of novel therapeutics.

References

- A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.

- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: not available)

-

Synthesis of quinolines. Organic Chemistry Portal. (URL: [Link])

-

In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent. ResearchGate. (URL: [Link])

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (URL: [Link])

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

C—C Double Bond Cleavage of 2-Cyanoaryl Acrylamides for the Construction of 3-Hydroxyquinoline-2,4(1H,3H)-diones. The Journal of Organic Chemistry. (URL: [Link])

-

Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. (URL: [Link])

-

In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. PubMed. (URL: [Link])

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. (URL: not available)

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. (URL: [Link])

- 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (URL: not available)

-

Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. (URL: [Link])

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (URL: not available)

-

In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent. PubMed. (URL: [Link])

- 1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous liter

-

Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. PubMed. (URL: [Link])

-

2,7-Dimethylquinoline. PubChem. (URL: [Link])

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. (URL: [Link])

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. (URL: [Link])

-

IR Absorption Table. (URL: [Link])

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. (URL: [Link])

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempap.org [chempap.org]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo biological evaluation of sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-yl)-3-(4-hydroxyphenyl) acrylate as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate. As a key heterocyclic scaffold, quinoline derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3][4] A thorough understanding of their structure and spectroscopic properties is paramount for unambiguous identification, purity assessment, and further drug development efforts. This guide offers a predictive framework for the NMR spectra of this specific quinoline derivative, grounded in fundamental NMR principles and comparative data from related structures.

The Structure: this compound

This compound is a polysubstituted quinoline with the following molecular structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like DMSO-d₆ is expected to show eight distinct signals. The choice of DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H-2 | 8.5 - 8.8 | Singlet (s) | 1H | This proton is on a carbon adjacent to a nitrogen atom in a heteroaromatic ring, leading to a significant downfield shift.[5][6] |

| H-5 | 7.8 - 8.1 | Doublet (d) | 1H | Aromatic proton on the carbocyclic ring, deshielded by the ring current. It will likely be a doublet due to coupling with H-6. |

| H-6 | 7.3 - 7.6 | Doublet (d) | 1H | Aromatic proton on the carbocyclic ring, coupled to H-5, resulting in a doublet. |

| OH | 11.0 - 12.0 | Broad Singlet (br s) | 1H | The hydroxyl proton is expected to be significantly downfield and broad due to hydrogen bonding and its acidic nature.[7][8] |

| -OCH₂CH₃ (CH₂) | 4.2 - 4.5 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom and coupled to the methyl protons, resulting in a quartet.[9] |

| 7-CH₃ | 2.4 - 2.6 | Singlet (s) | 3H | Methyl group attached to the aromatic ring. |

| 8-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | Methyl group on the aromatic ring, likely with a slightly different chemical shift from the 7-methyl group due to its proximity to the nitrogen-containing ring. |

| -OCH₂CH₃ (CH₃) | 1.2 - 1.5 | Triplet (t) | 3H | The terminal methyl protons of the ethyl ester are coupled to the adjacent methylene protons, resulting in a triplet.[9] |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is expected to display 14 distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | 145 - 150 | Carbon adjacent to the heterocyclic nitrogen atom, highly deshielded. |

| C3 | 110 - 115 | This carbon is shielded by the electron-donating effect of the hydroxyl group at C4. |

| C4 | 170 - 175 | The enolic carbon (C-OH) exists in tautomeric equilibrium with the keto form, leading to a significant downfield shift. |

| C4a | 120 - 125 | Quaternary carbon at the fusion of the two rings. |

| C5 | 125 - 130 | Aromatic methine carbon. |

| C6 | 120 - 125 | Aromatic methine carbon. |

| C7 | 135 - 140 | Aromatic carbon bearing a methyl group. |

| C8 | 130 - 135 | Aromatic carbon with a methyl substituent. |

| C8a | 140 - 145 | Quaternary carbon adjacent to the nitrogen atom. |

| C=O | 165 - 170 | Carbonyl carbon of the ester group.[10] |

| -OCH₂CH₃ (CH₂) | 60 - 65 | Methylene carbon of the ethyl ester, attached to an oxygen atom.[11] |

| 7-CH₃ | 15 - 20 | Methyl carbon attached to the aromatic ring. |

| 8-CH₃ | 10 - 15 | Methyl carbon on the aromatic ring. |

| -OCH₂CH₃ (CH₃) | 10 - 15 | Terminal methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is recommended for observing the hydroxyl proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

2. Instrument Setup and ¹H NMR Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

3. Instrument Setup and ¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).[12]

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Caption: General workflow for NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The provided chemical shifts, multiplicities, and integration values are based on established principles of NMR spectroscopy and data from analogous structures.[13][14] The detailed experimental protocol offers a robust starting point for researchers to acquire and interpret their own high-quality NMR data, which is essential for the unambiguous structural confirmation of this and other related quinoline derivatives in a drug discovery and development context.

References

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, November 22). Reaction of hydroxyl-quinoline with pentafluoropyridin. Retrieved from [Link]

- Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry, 59(5), 585-591.

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. This compound. Retrieved from [Link]

- Hansen, P. E., et al. (2013). Deuterium Isotope Effects on 13 C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 18(4), 4668-4681.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(7), 1648.

-

ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

- Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis, 9(3), 114-126.

- Asian Journal of Chemistry. (2016). Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives. Asian Journal of Chemistry, 28(6), 1261-1264.

-

ResearchGate. Table 2 . 1 H NMR (CDCl 3 , 400 MHz) chemical shifts (d, ppm) of.... Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

- ACS Publications. (2023, February 23). A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. The Journal of Organic Chemistry, 88(6), 3467-3478.

-

University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

- National Center for Biotechnology Information. (2014). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Journal of medicinal chemistry, 57(15), 6572-6585.

- ACS Publications. Relation between hydroxyl proton chemical shifts and torsional frequencies in some ortho-substituted phenol derivatives. The Journal of Physical Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. asianpubs.org [asianpubs.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. web.pdx.edu [web.pdx.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

Mass spectrometry analysis of ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound (CAS No. 53164-33-3).[1][2] Aimed at researchers, scientists, and drug development professionals, this document details the experimental design, from sample preparation to data interpretation, employing high-resolution mass spectrometry. We delve into the rationale behind methodological choices, explore the predictable fragmentation pathways of the quinoline core, and present a validated protocol for accurate mass determination and structural elucidation.

Introduction: The Significance of this compound

This compound belongs to the quinoline class of heterocyclic compounds. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in various natural products and their wide range of pharmacological activities.[3] Accurate and reliable analytical methods are paramount for the characterization of these molecules during synthesis, for metabolic studies, and in quality control. Mass spectrometry (MS) stands out as a primary analytical technique due to its high sensitivity, specificity, and ability to provide detailed structural information. This guide will focus on the application of Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for the analysis of this specific quinoline derivative.

Foundational Principles: Why Q-TOF Mass Spectrometry?

For the analysis of novel or complex organic molecules like this compound, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer offers significant advantages.[4] This hybrid instrument combines the selectivity of a quadrupole mass filter with the high mass accuracy and resolution of a time-of-flight analyzer.[4][5][6]

-

Expert Insight: The quadrupole allows for the selection of a specific precursor ion (in MS/MS mode), which is then fragmented. The TOF analyzer measures the mass-to-charge ratio (m/z) of the resulting product ions with high precision, often with mass errors below 5 mDa.[7][8] This level of accuracy is crucial for confirming elemental composition and elucidating fragmentation pathways.

Experimental Workflow Overview

Caption: High-level workflow for the LC-MS/MS analysis of the target compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure robust and reproducible results. Each step includes quality control measures and justifications.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| This compound | ≥98% | e.g., BLDpharm, ChemicalBook | Analyte |

| Acetonitrile (ACN) | LC-MS Grade | Standard Supplier | Mobile Phase & Solvent |

| Methanol (MeOH) | LC-MS Grade | Standard Supplier | Solvent |

| Water | Type I Ultrapure | Millipore or equivalent | Mobile Phase |

| Formic Acid (FA) | LC-MS Grade | Standard Supplier | Mobile Phase Additive |

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol. Vortex until fully dissolved.

-

Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 acetonitrile:water. This working solution is suitable for direct infusion or LC-MS analysis.

-

Trustworthiness Check: The use of LC-MS grade solvents and precise dilutions minimizes contamination and ensures concentration accuracy.

-

Liquid Chromatography Parameters (Optional but Recommended)

For complex mixtures, chromatographic separation is essential.

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |

| Gradient | 5% B to 95% B over 5 min | Provides good separation of analytes with varying polarities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |

| Injection Volume | 2 µL | Minimizes peak broadening. |

Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The quinoline nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimizes ion generation. |

| Drying Gas Temp | 325 °C | Facilitates solvent evaporation. |

| Drying Gas Flow | 8 L/min | Assists in desolvation. |

| Nebulizer Pressure | 35 psi | Creates a fine aerosol for efficient ionization. |

| Scan Range (MS1) | m/z 100-500 | Covers the expected mass of the precursor and potential adducts. |

| Precursor Ion (MS2) | m/z 246.1125 | Corresponds to the [M+H]+ ion of the analyte. |

| Collision Energy | 10-40 eV (Ramped) | A range of energies ensures the capture of both primary and secondary fragments. |

Data Interpretation: Unraveling the Fragmentation Pattern

The molecular formula of this compound is C14H15NO3, with a monoisotopic mass of 245.1052 g/mol .[1] In positive mode ESI, the protonated molecule [M+H]+ is expected at m/z 246.1125.

Predicted Fragmentation Pathway

The fragmentation of quinoline derivatives in mass spectrometry often involves characteristic losses related to their substituents.[7][9][10] For the target molecule, we can predict the following primary fragmentation steps under Collision-Induced Dissociation (CID):

-

Loss of Ethylene (C2H4): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid.

-

Loss of Ethanol (C2H5OH): Direct cleavage of the ester group.

-

Loss of Carbon Monoxide (CO): Following the loss of the ethyl group, the resulting structure can lose CO.

-

Decarboxylation (Loss of CO2): Loss of the entire carboxyl group.

Fragmentation Diagram

Caption: Predicted fragmentation pathway for protonated this compound.

Expected High-Resolution Mass Data

| Ion | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]+ | C14H16NO3+ | 246.1125 | To be determined | To be determined |

| [M+H - C2H4]+ | C12H12NO3+ | 218.0812 | To be determined | To be determined |

| [M+H - C2H5OH]+ | C12H10NO2+ | 200.0706 | To be determined | To be determined |

| [M+H - C2H4 - CO]+ | C11H12NO2+ | 190.0862 | To be determined | To be determined |

| [M+H - C2H5OH - CO]+ | C11H8NO+ | 172.0757 | To be determined | To be determined |

-

Authoritative Grounding: The ability to match observed masses to calculated masses with low ppm error is a cornerstone of confident structural identification in modern mass spectrometry.[7][8]

Conclusion and Future Directions

This guide outlines a robust and scientifically sound approach for the mass spectrometry analysis of this compound using LC-Q-TOF-MS. The detailed protocol provides a framework for obtaining high-quality, reproducible data, while the predicted fragmentation pathway serves as a roadmap for spectral interpretation. Future work could involve stable isotope labeling to further confirm fragmentation mechanisms and the application of this method to quantify the compound in complex biological matrices.

References

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

-

Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849-865. [Link]

-

Pérez-Castaño, E., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta, 144, 751-759. [Link]

-

Habibi, D., et al. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 61(1), 57-60. [Link]

-

Ravindra, S., & Rani, A. (2016). Synthesis and Antibacterial Activity of Substituted Quinoline Derivatives. Asian Journal of Chemistry, 28(6), 1239-1242. [Link]

-

Sepsolve Analytical. What is TOF MS?. [Link]

-

Wikipedia. Time-of-flight mass spectrometry. [Link]

Sources

- 1. 53164-33-3|this compound|BLD Pharm [bldpharm.com]

- 2. usbio.net [usbio.net]

- 3. asianpubs.org [asianpubs.org]

- 4. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. agilent.com [agilent.com]

- 7. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chempap.org [chempap.org]

Infrared (IR) spectroscopy of ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. Quinolines are a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals.[1][2] Infrared spectroscopy serves as a rapid, non-destructive, and powerful analytical tool for the structural elucidation and quality control of these molecules.[3]

This document moves beyond a simple recitation of spectral data, offering a deep dive into the causal relationships between molecular structure and vibrational behavior. We will explore how factors such as intramolecular hydrogen bonding and electronic conjugation—both present in the target molecule—profoundly influence the IR spectrum. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for scientific and regulatory environments.

Molecular Structure and Key Vibrational Features

Understanding the IR spectrum begins with a thorough analysis of the molecule's functional groups. This compound possesses a unique combination of a quinoline core, a hydroxyl group, an α,β-unsaturated ester, and alkyl substituents. Each of these contributes characteristic absorption bands to the IR spectrum.

Figure 1: Molecular structure with key functional groups highlighted.

The most significant structural feature dictating the IR spectrum is the intramolecular hydrogen bond between the 4-hydroxyl proton and the carbonyl oxygen of the ester group. This interaction creates a six-membered pseudo-ring, which has profound effects on the vibrational frequencies of both the O-H and C=O groups.[4][5]

Predicted Infrared Absorption Bands: A Detailed Analysis

The interpretation of an IR spectrum is a process of assigning observed absorption bands to specific molecular vibrations. For this compound, we can predict the key absorption regions based on established group frequencies, modified by the molecule's specific structural context.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Key Influencing Factors & Expert Insights |

| O-H Stretch | 4-Hydroxyl | 3200 - 2500 (very broad) | Causality: The strong intramolecular hydrogen bond significantly weakens the O-H bond, causing a substantial shift to a lower frequency compared to a "free" hydroxyl (~3600 cm⁻¹).[6][7] The broadness is characteristic of hydrogen-bonded systems due to a distribution of bond lengths and strengths.[8] |

| C-H Stretch (Aromatic) | Quinoline Ring | 3100 - 3000 | Aromatic C-H stretches characteristically appear at slightly higher frequencies than aliphatic C-H stretches.[9][10] These bands are often of weak to medium intensity. |

| C-H Stretch (Aliphatic) | Ethyl & Methyl Groups | 2980 - 2850 | These arise from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the ethyl ester and the dimethyl substituents on the quinoline ring.[11] |

| C=O Stretch | Ester Carbonyl | 1670 - 1650 | Causality: Two primary effects lower this frequency from a typical saturated ester (~1740 cm⁻¹).[12][13] Firstly, conjugation with the quinoline ring system delocalizes electron density, weakening the C=O double bond.[14][15] Secondly, the intramolecular hydrogen bond further polarizes and weakens the carbonyl bond, causing an additional downward shift.[4] This band is expected to be very strong and is a key diagnostic peak. |

| C=C & C=N Stretches | Quinoline Ring | 1620 - 1450 | Aromatic rings display a series of characteristic "skeletal" vibrations.[9][10] These bands, arising from the stretching of C=C and C=N bonds within the fused ring system, confirm the presence of the quinoline core. |

| C-O Stretches | Ester Linkage | 1300 - 1100 | Esters typically show two C-O stretching bands: C(=O)-O and O-C₂H₅.[14][16] For aromatic esters, a strong band is expected around 1310-1250 cm⁻¹ for the C-C-O stretch.[14] |

| C-H Bends (Out-of-Plane) | Aromatic Ring | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[9] |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a reliable IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocol outlines a self-validating workflow using a modern Fourier Transform Infrared (FTIR) spectrometer, suitable for a solid sample like the title compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. measurlabs.com [measurlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Influence of intramolecular hydrogen bond strength on OH-stretching overtones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. On the nature of OH-stretching vibrations in hydrogen-bonded chains: Pump frequency dependent vibrational lifetime - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. youtube.com [youtube.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

In-depth Technical Guide: Crystal Structure and X-ray Diffraction of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

A Note to Our Readers:

As a Senior Application Scientist, my commitment is to provide information that is not only technically accurate but also grounded in verifiable experimental data. After a comprehensive search of scientific literature and crystallographic databases, it has been determined that the complete crystal structure and detailed X-ray diffraction data for ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (CAS 53164-33-3) are not publicly available at this time.

The creation of an in-depth technical guide on this specific topic necessitates access to the primary crystallographic information file (CIF), which contains the essential atomic coordinates, unit cell dimensions, and other experimental parameters derived from single-crystal X-ray diffraction analysis. Without this foundational data, any discussion of the crystal structure would be speculative and would not meet the rigorous standards of scientific integrity we uphold.

While we cannot provide a detailed analysis of the specific crystal structure of this compound, we can offer a comprehensive guide on the well-established principles and methodologies that would be employed in such a study. This guide will serve as a valuable resource for researchers, scientists, and drug development professionals working with quinoline derivatives, providing the conceptual and practical framework for determining and analyzing their crystal structures.

Part 1: The Significance of Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural and synthetic bioactive molecules.[1][2][3][4] The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, provides a rigid and versatile framework for the design of therapeutic agents.[1][3][4]

The biological activities of quinoline derivatives are diverse and include antimalarial, antibacterial, antifungal, antiviral, and anticancer properties.[2][4] The specific substitutions on the quinoline core play a crucial role in modulating their pharmacological profiles. The 4-hydroxyquinoline-3-carboxylate moiety, in particular, is a known pharmacophore with various biological applications.[5]

Part 2: Synthesis and Crystallization of Quinolone Derivatives

The synthesis of 4-hydroxyquinoline-3-carboxylate esters typically involves well-established organic chemistry reactions. One of the most common methods is the Conrad-Limpach-Knorr synthesis. While the specific synthesis for the title compound is not detailed in the available literature, a general approach can be outlined.

General Synthetic Approach: Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr reaction involves the condensation of an aniline with a β-ketoester. For the synthesis of this compound, the likely starting materials would be 2,3-dimethylaniline and diethyl malonate.

Experimental Protocol: A Generalized Synthesis

-

Step 1: Condensation: 2,3-dimethylaniline is reacted with diethyl malonate, typically at elevated temperatures, to form an intermediate enamine.

-

Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization at a higher temperature (often in a high-boiling solvent like diphenyl ether) to form the quinolone ring system. This step is a 4π-electrocyclization followed by tautomerization to the more stable 4-hydroxyquinoline form.

-

Step 3: Purification and Crystallization: The crude product is then purified using standard techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining high-quality single crystals suitable for X-ray diffraction. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, and mixtures thereof) would be performed to find the optimal conditions for crystal growth. Slow evaporation of the solvent is a common technique to promote the formation of well-ordered crystals.

Causality Behind Experimental Choices:

-

Choice of Aniline: The substitution pattern on the final quinoline ring is directly determined by the choice of the starting aniline. In this case, 2,3-dimethylaniline provides the 7,8-dimethyl substitution pattern.

-

Choice of β-Ketoester: Diethyl malonate is the precursor for the 4-hydroxy and 3-ethoxycarbonyl groups on the quinoline ring.

-

High Temperatures for Cyclization: The intramolecular cyclization step requires significant thermal energy to overcome the activation barrier for the ring-closing reaction.

-

Solvent Selection for Crystallization: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. This allows for the slow and controlled formation of a crystalline lattice as the solution cools.

Part 3: Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for SC-XRD

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Sources

- 1. iipseries.org [iipseries.org]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 4. ijfmr.com [ijfmr.com]

- 5. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-Hydroxy-7,8-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Quinolone Derivative

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, a distinct molecule within the vast quinolone family, presents both opportunities and challenges in pharmaceutical development. Its structural features—a 4-hydroxyquinoline core, dimethyl substitution, and an ethyl carboxylate moiety—suggest potential biological activity, yet also signal complexities in its solubility and stability profiles. This guide is crafted to provide researchers and drug development professionals with a comprehensive understanding of these critical attributes. In the absence of extensive public data on this specific entity, we will leverage established principles of medicinal chemistry, data from structurally analogous compounds, and predictive models to construct a robust framework for its characterization. Our approach is rooted in providing not just data, but a strategic rationale for experimental design, enabling a proactive rather than reactive development process.

Molecular Profile and Predicted Physicochemical Properties

Understanding the intrinsic properties of a molecule is the cornerstone of any formulation and stability assessment. Below is a summary of the key identifiers and predicted physicochemical parameters for this compound.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 53164-33-3 | --- |

| Molecular Formula | C₁₄H₁₅NO₃ | --- |

| Molecular Weight | 245.27 g/mol | --- |

| Predicted logP | 2.5 - 3.5 | Estimation based on related structures |

| Predicted pKa | 4.0 - 5.0 (acidic, enolic hydroxyl), 1.0 - 2.0 (basic, quinoline nitrogen) | Estimation based on related structures |

| Appearance | Likely a solid at room temperature | General observation for similar compounds |

Note: Predicted values are estimations and require experimental verification.

The predicted lipophilicity (logP) suggests that this compound is likely to be poorly soluble in aqueous media. The presence of both a weakly acidic hydroxyl group and a weakly basic quinoline nitrogen indicates that its solubility will be pH-dependent.

A Strategic Approach to Solubility Determination

Given the predicted poor aqueous solubility, a multi-tiered strategy is essential to fully characterize and overcome this challenge. The following workflow outlines a logical progression from initial screening to the selection of appropriate formulation strategies.

Caption: A phased approach to solubility characterization.

Predicted Solubility Profile

Based on the structural features and data from related quinolone derivatives, a qualitative prediction of solubility in common pharmaceutical solvents is presented below.

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers (pH 1-8) | Very Low to Low | The hydrophobic quinoline core and dimethyl groups are expected to significantly limit aqueous solubility. Minor improvements may be seen at pH extremes due to ionization, but the overall lipophilicity will likely dominate. |

| Ethanol | Moderate | The ethyl ester and the overall organic nature of the molecule suggest moderate solubility in polar organic solvents like ethanol. |

| Propylene Glycol (PG) | Moderate to High | PG is a versatile solvent capable of solubilizing many poorly water-soluble compounds. |

| Polyethylene Glycol 400 (PEG 400) | Moderate to High | Similar to PG, PEG 400 is an effective solubilizer for lipophilic molecules. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful aprotic solvent, and related 4-hydroxyquinolines have shown good solubility in it. |

Experimental Protocol: pH-Dependent Solubility

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) covering a pH range of 2 to 10.

-

Sample Preparation: Add an excess of the compound to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis:

-

Filter the suspensions through a suitable filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis: Plot the measured solubility against the corresponding pH of each buffer.

Stability Profile: A Proactive Assessment

The stability of a drug substance is paramount to its safety and efficacy. For this compound, potential degradation pathways include hydrolysis of the ethyl ester and photodegradation of the quinolone ring. A systematic stability testing program, guided by the International Council for Harmonisation (ICH) guidelines, is essential.[1][2][3][4]

Key Degradation Pathways

The following diagram illustrates the likely degradation routes for the target molecule.

Caption: Potential degradation pathways.

Recommended Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]

| Stress Condition | Proposed Experimental Setup | Potential Outcome |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7][8][9][10][11] |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | Rapid hydrolysis of the ethyl ester.[7][8][9][10][11] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Potential for oxidation of the quinoline ring system. |

| Thermal Degradation | Dry heat at 80°C for 48 hours | Assess solid-state thermal stability. |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12] | Quinolone derivatives are known to be susceptible to photodegradation.[13][14][15][16] |

Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Screening:

-

Aqueous Phase: 0.1% formic acid or phosphoric acid in water.

-

Organic Phase: Acetonitrile or methanol.

-

-

Gradient Elution: Begin with a broad gradient (e.g., 5-95% organic phase over 20 minutes) to elute all components.

-

Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and select an optimal wavelength for quantification of the parent and detection of impurities.

-

Method Optimization:

-

Inject samples from the forced degradation studies.

-

Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

-

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Formulation Strategies for a Poorly Soluble Quinolone

Given the anticipated low aqueous solubility, advanced formulation strategies will likely be necessary to achieve adequate bioavailability for oral administration.[5][17][18][19][20]